molecular formula C9H9N3O4 B11968549 N-[formamido-(2-nitrophenyl)methyl]formamide CAS No. 91085-79-9

N-[formamido-(2-nitrophenyl)methyl]formamide

Cat. No.: B11968549
CAS No.: 91085-79-9
M. Wt: 223.19 g/mol
InChI Key: XYMPZCZNXSJRPC-UHFFFAOYSA-N
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Description

N-[formamido-(2-nitrophenyl)methyl]formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamido group attached to a 2-nitrophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[formamido-(2-nitrophenyl)methyl]formamide typically involves the reaction of 2-nitrobenzylamine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[formamido-(2-nitrophenyl)methyl]formamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Reduction: The major product is N-[formamido-(2-aminophenyl)methyl]formamide.

    Substitution: The products depend on the substituents introduced, such as N-[alkylamido-(2-nitrophenyl)methyl]formamide.

Scientific Research Applications

N-[formamido-(2-nitrophenyl)methyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[formamido-(2-nitrophenyl)methyl]formamide involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler formamide with a single formamido group.

    N-methylformamide: Contains a methyl group attached to the formamido nitrogen.

    N,N-dimethylformamide: Contains two methyl groups attached to the formamido nitrogen.

Uniqueness

N-[formamido-(2-nitrophenyl)methyl]formamide is unique due to the presence of both a formamido group and a 2-nitrophenylmethyl moiety. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler formamides.

Properties

CAS No.

91085-79-9

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-[formamido-(2-nitrophenyl)methyl]formamide

InChI

InChI=1S/C9H9N3O4/c13-5-10-9(11-6-14)7-3-1-2-4-8(7)12(15)16/h1-6,9H,(H,10,13)(H,11,14)

InChI Key

XYMPZCZNXSJRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(NC=O)NC=O)[N+](=O)[O-]

Origin of Product

United States

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